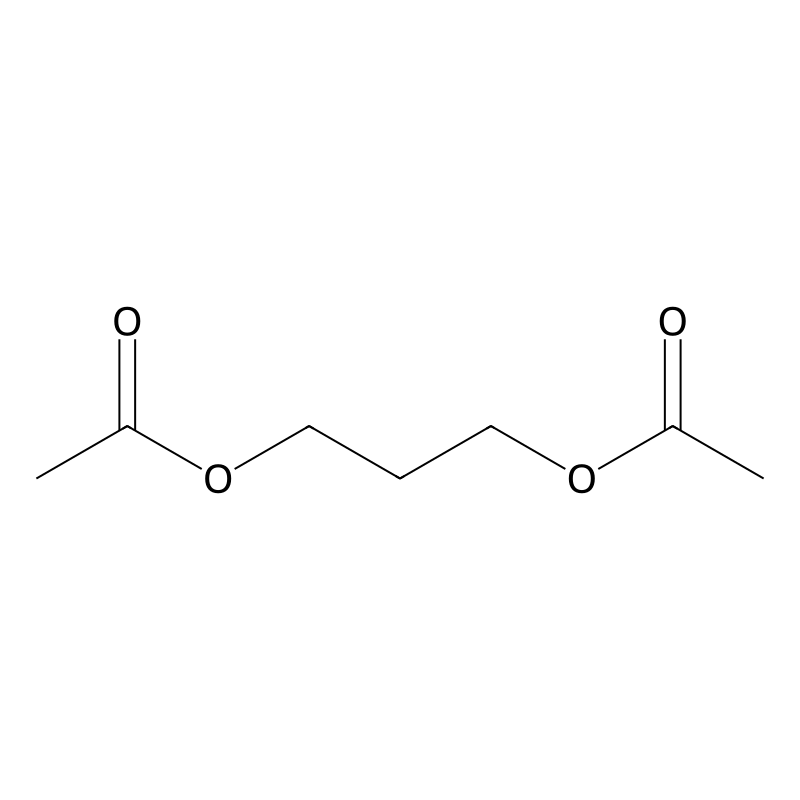

1,3-Diacetoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1,3-Diacetoxypropane (CAS: 628-66-0), also known as 1,3-propanediol diacetate, is a high-purity, symmetrical diester widely utilized as a low-volatility solvent, chemical intermediate, and polymer plasticizer [1]. Characterized by its linear three-carbon backbone terminating in two primary acetate groups, this compound exhibits a high boiling point of 209–214 °C and a flash point of 110 °C . These baseline thermal properties, combined with its excellent solvency profile and lack of steric hindrance, make it a critical material for high-temperature industrial formulations, specialized resin synthesis, and enzymatic substrate applications where structural symmetry and thermal stability are strictly required.

In procurement and formulation, buyers often attempt to substitute 1,3-diacetoxypropane with the more ubiquitous and less expensive 1,2-propanediol diacetate (PGDA). However, this substitution frequently fails due to critical thermal and structural differences[1]. PGDA possesses an asymmetric structure with one primary and one sterically hindered secondary acetate, which alters reaction kinetics during transesterification and enzymatic hydrolysis compared to the unhindered, symmetrical primary esters of the 1,3-isomer [2]. Furthermore, PGDA has a significantly lower flash point (87 °C) and boiling point (190 °C), making it prone to premature evaporation (solvent popping) and higher VOC risks in high-temperature curing environments where 1,3-diacetoxypropane remains stable.

Thermal Processing Window and Flammability Safety

For high-temperature coatings and resin curing, solvent retention and safety are paramount. 1,3-Diacetoxypropane offers a boiling point of 209–214 °C and a flash point of 110 °C [1]. In direct contrast, the industry-standard PGDA boils at 190 °C and has a flash point of 87 °C [2]. This +23 °C difference in flash point categorizes 1,3-diacetoxypropane into a safer handling tier, while its higher boiling point prevents premature volatilization that causes film defects.

| Evidence Dimension | Flash Point and Boiling Point |

| Target Compound Data | Flash Point: 110 °C; Boiling Point: 209–214 °C |

| Comparator Or Baseline | PGDA (Flash Point: 87 °C; Boiling Point: 190 °C) |

| Quantified Difference | +23 °C higher flash point; ~20 °C higher boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Enables safer handling and prevents premature solvent evaporation (solvent popping) in high-temperature industrial coating applications.

Structural Symmetry for Enzymatic Perhydrolysis

In formulations utilizing ester substrates for enzymatic peracid generation (e.g., via perhydrolases), ester accessibility dictates reaction efficiency. 1,3-Diacetoxypropane features two unhindered primary acetate groups, allowing uniform cleavage kinetics [1]. PGDA, conversely, contains a secondary acetate group that introduces steric hindrance, resulting in biphasic or incomplete hydrolysis rates under identical enzymatic conditions.

| Evidence Dimension | Ester Steric Accessibility |

| Target Compound Data | Two primary acetates (symmetrical, unhindered) |

| Comparator Or Baseline | PGDA (One primary, one secondary acetate) |

| Quantified Difference | Elimination of secondary ester steric hindrance |

| Conditions | Enzymatic perhydrolysis formulations |

Ensures predictable, uniform release kinetics when used as a substrate for enzymatic peracid generation in bleaching or specialized formulations.

Rheological Contribution and Plasticization Efficiency

For polymer plasticization, the viscosity and linearity of the solvent directly impact the flexibility of the final matrix. 1,3-Diacetoxypropane exhibits a dynamic viscosity of 5.5–6.0 cP at 20 °C [1]. In contrast, PGDA has a significantly lower viscosity of approximately 2.86 cP at the same temperature [2]. The higher viscosity and linear carbon backbone of the 1,3-isomer allow for better chain entanglement and more effective plasticization in cellulosic and polyester matrices compared to the branched PGDA.

| Evidence Dimension | Dynamic Viscosity at 20 °C |

| Target Compound Data | 5.5–6.0 cP |

| Comparator Or Baseline | PGDA (~2.86 cP) |

| Quantified Difference | ~2x higher dynamic viscosity |

| Conditions | 20 °C, standard rheological measurement |

Provides superior viscosity control and acts as a more effective linear plasticizer in specific polymer matrices than lower-viscosity, branched analogs.

High-Temperature Industrial Coatings and Inks

Due to its elevated boiling point (>209 °C) and high flash point (110 °C), 1,3-diacetoxypropane is the preferred solvent choice over PGDA in high-bake coating systems. It prevents premature solvent evaporation, thereby eliminating film defects like solvent popping and improving the overall leveling of the coating [2].

Substrate for Enzymatic Peracid Generation

In advanced bleaching, oral care, and hair care formulations relying on perhydrolase enzymes, the symmetrical primary esters of 1,3-diacetoxypropane ensure uniform and predictable hydrolysis kinetics [1]. This makes it superior to asymmetric diacetates that suffer from steric hindrance at secondary ester sites.

Linear Plasticizer for Cellulosic and Polyester Resins

Leveraging its linear C3 backbone and higher dynamic viscosity (~5.5-6.0 cP), this compound acts as a highly effective plasticizer[2]. It integrates seamlessly into polymer networks, providing better flexibility and lower volatility migration than branched, lower-viscosity alternatives like PGDA.

XLogP3

Boiling Point

Other CAS

Wikipedia

Dates

Explore Compound Types